3-(o-Tolyloxy)-2-propanol carbamate
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Overview
Description
3-(o-Tolyloxy)-2-propanol carbamate is an organic compound with the molecular formula C11H15NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a 3-(o-tolyloxy)-2-propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyloxy)-2-propanol carbamate typically involves the reaction of 2-hydroxy-3-(o-tolyloxy)propyl carbamate with appropriate reagents. One common method includes the reaction of 2-hydroxy-3-bromopropanol with o-cresol under basic conditions to form 2-hydroxy-3-(o-tolyloxy)propanol. This intermediate is then reacted with a carbamate reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyloxy)-2-propanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(o-Tolyloxy)-2-propanol carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(o-Tolyloxy)-2-propanol carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(o-tolyloxy)propyl carbamate
- Phenyl N-methyl N-[3-(o-tolyloxy)-3-phenylpropyl]carbamate
- 3-(o-Tolyloxy)-2-propanol
Uniqueness
3-(o-Tolyloxy)-2-propanol carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications .
Properties
CAS No. |
63716-26-7 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(2-methylphenoxy)propan-2-yl carbamate |
InChI |
InChI=1S/C11H15NO3/c1-8-5-3-4-6-10(8)14-7-9(2)15-11(12)13/h3-6,9H,7H2,1-2H3,(H2,12,13) |
InChI Key |
QFQQCSOIKYRSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)OC(=O)N |
Origin of Product |
United States |
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